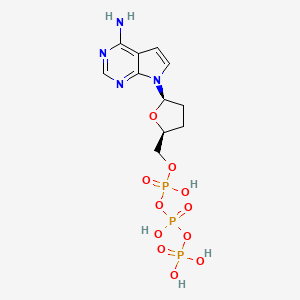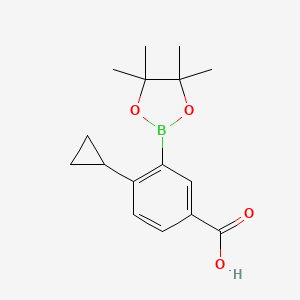![molecular formula C10H14FNO2 B12813185 tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)
tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s bicyclic framework provides a rigid and constrained structure, which can be advantageous in drug design and other applications.
Preparation Methods
The synthesis of tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate typically involves a series of chemical reactions that build the bicyclic framework. One common synthetic route involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular construction of the bicyclic structure. The reaction conditions often require specific catalysts and irradiation with light to drive the cycloaddition process.
Industrial production methods for such compounds may involve scaling up the laboratory synthesis using specialized equipment and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help achieve this goal.
Chemical Reactions Analysis
tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate has several scientific research applications:
Chemistry: The compound’s unique bicyclic structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: The rigid and constrained structure of the compound can be advantageous in the design of bioactive molecules.
Medicine: The compound’s potential as a bio-isostere makes it a valuable tool in medicinal chemistry.
Industry: The compound’s unique properties can be exploited in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The rigid and constrained structure of the compound allows it to fit into specific binding sites on target molecules, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate can be compared with other similar compounds, such as bicyclo[1.1.1]pentane and bicyclo[3.1.0]hexane . These compounds share a similar bicyclic framework but differ in the specific arrangement of atoms and functional groups. The unique properties of tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate, such as its fluorine substitution and tert-butyl ester group, make it distinct from these other compounds.
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
tert-butyl (1R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate |
InChI |
InChI=1S/C10H14FNO2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h7H,4-5H2,1-3H3/t7-/m1/s1 |
InChI Key |
UFZVFKULLZNSAQ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C([C@H]1C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



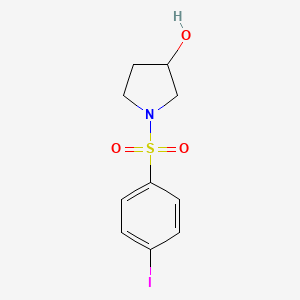
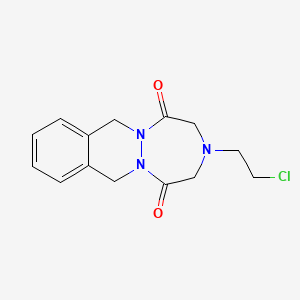
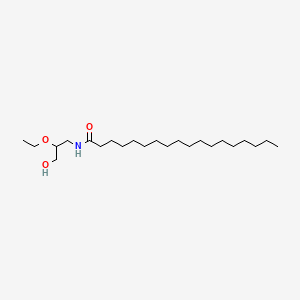
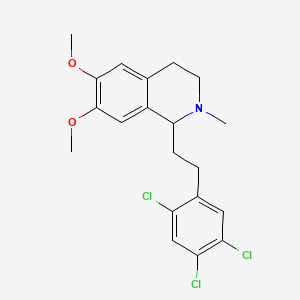
![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
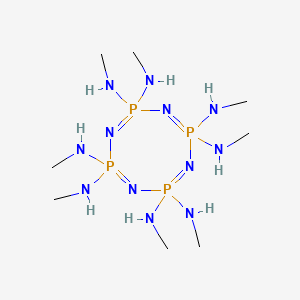
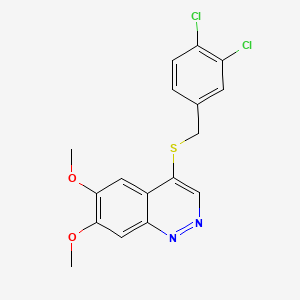
![(2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12813155.png)

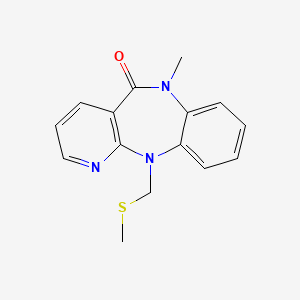
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)
